molecular formula C7H5BrFNO2 B1374297 6-Amino-3-bromo-2-fluorobenzoic acid CAS No. 1036756-03-2

6-Amino-3-bromo-2-fluorobenzoic acid

Cat. No. B1374297
M. Wt: 234.02 g/mol
InChI Key: NUEJVMJQKLRHCO-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-fluorobenzoic acid is a part of the benzoic acids class . It is commonly utilized as a starting material for the production of drug development, pharmaceuticals, and other organic molecules . It can also be used as a reagent in the synthesis of peptides and other biomolecules, making it useful for biomedical studies .


Synthesis Analysis

The synthesis and preparation method of 6-Amino-3-bromo-2-fluorobenzoic acid involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .


Molecular Structure Analysis

The molecular weight of 6-Amino-3-bromo-2-fluorobenzoic acid is 234.02 . Its IUPAC name is 6-amino-3-bromo-2-fluorobenzoic acid . The InChI code is 1S/C7H5BrFNO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H,10H2, (H,11,12) .


Chemical Reactions Analysis

6-Amino-3-bromo-2-fluorobenzoic acid is commonly utilized as a starting material for the production of drug development, pharmaceuticals, and other organic molecules . In the synthesis of peptides and other biomolecules, it can also be used as a reagent .


Physical And Chemical Properties Analysis

6-Amino-3-bromo-2-fluorobenzoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis Processes

  • Synthesis and Optimization : 6-Amino-3-bromo-2-fluorobenzoic acid, synthesized from related compounds like 2-amino-6-fluorobenzonitrile, is involved in processes like bromination, hydrolysis, diazotization, and deamination. These processes are optimized for industrial-scale production due to low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Chemical Analysis and Detection

  • Fluorimetric Analysis : Fluorimetric determination techniques use compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for detecting amino acids. This demonstrates the utility of fluorine-containing compounds in analytical chemistry, particularly in enhancing reactivity and fluorescence yield for accurate detection (K. Imai & Yoshihiko Watanabe, 1981).

Biological and Medical Applications

  • Antifungal and Anticancer Potential : Novel derivatives synthesized from 6-Amino-3-bromo-2-fluorobenzoic acid, like quinazoline derivatives, have shown promising antifungal and anticancer activities. These compounds demonstrate significant inhibitory effects on fungal growth and are potential candidates for further exploration in medical research (Guang-Fang Xu et al., 2007).

Radiopharmaceuticals

  • Radiosynthesis for PET Scans : In the field of nuclear medicine, derivatives of 6-Amino-3-bromo-2-fluorobenzoic acid are used in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-DOPA. This compound is crucial for PET scans in neurologic and oncologic diagnostics, showcasing the importance of such chemical compounds in advanced medical imaging (F. Wagner, J. Ermert, & H. Coenen, 2009).

Alzheimer's Disease Treatment

  • Treatment of Neurodegenerative Diseases : Research has been conducted on tetrahydroacridine derivatives with fluorobenzoic acid moiety, indicating their effectiveness as inhibitors of cholinesterases and β-amyloid aggregation. This suggests potential applications in treating Alzheimer's disease, highlighting the therapeutic relevance of fluoro-substituted benzoic acids (Kamila Czarnecka et al., 2017).

Safety And Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and wearing personal protective equipment .

properties

IUPAC Name

6-amino-3-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEJVMJQKLRHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromo-2-fluorobenzoic acid

CAS RN

1036756-03-2
Record name 6-Amino-3-bromo-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-fluorobenzoic acid (12.0 g, 77.35 mmol) in methanol (150 mL) was added bromine (15.7 mL) at −78° C., and the mixture was stirred 2 hours at −78° C. The reaction mixture was quenched with ice-water (100 mL) and aqueous solution of sodium sulfothioate, and extracted with ethyl acetate (150 mL×3). The organic layers were separated, combined, washed with water (100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title crude product (9.0 g, 50%). MS (ES+) C7H5BrFNO2 requires: 232, found: 233, 235 [M+H]+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Huestis, D Dela Cruz, AG DiPasquale… - Journal of Medicinal …, 2021 - ACS Publications
… To a solution of 6-amino-3-bromo-2-fluorobenzoic acid hydrobromide (80.6 g, 0.260 mol) and methylamine hydrochloride (86.3 g, 1.28 mol) in N,N-dimethylformamide (300 mL) were …
Number of citations: 14 pubs.acs.org

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